molecular formula C5H12ClN B2618204 3-Methylbut-3-en-1-amine hydrochloride CAS No. 17875-22-8

3-Methylbut-3-en-1-amine hydrochloride

Cat. No.: B2618204
CAS No.: 17875-22-8
M. Wt: 121.61
InChI Key: PLHXTZLAOGQJCH-UHFFFAOYSA-N
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Description

3-Methylbut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C5H12ClN. It is a hydrochloride salt of 3-methylbut-3-en-1-amine, characterized by its crystalline powder form and a melting point of 187-189°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbut-3-en-1-amine hydrochloride typically involves the reaction of 3-methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general procedure involves dissolving the amine in a suitable solvent, such as methanol or acetonitrile, and then adding hydrochloric acid dropwise while maintaining the temperature at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically obtained through crystallization and subsequent drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amine oxides, saturated amines, and various substituted amine derivatives .

Scientific Research Applications

3-Methylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 3-Methylbut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a double bond and a methyl group, which confer distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

3-methylbut-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h1,3-4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHXTZLAOGQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-22-8
Record name 3-methylbut-3-en-1-amine hydrochloride
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